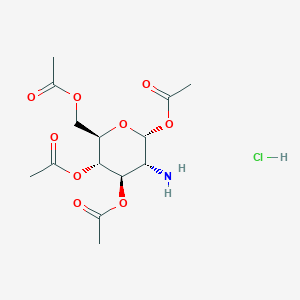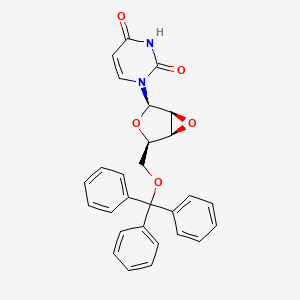
2-Hexyl-3,5-dihydroxyhexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Hexyl-3,5-dihydroxyhexadecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₄₄O₄ and its molecular weight is 372.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occurrence in Natural Sources : Dihydroxyhexadecanoic acids, including isomers of 2-Hexyl-3,5-dihydroxyhexadecanoic acid, have been identified in plant cutins and suberins. These findings have implications for understanding the biosynthesis of cutin and suberin in plants (Holloway & Deas, 1971).
Synthesis Methods : Research has demonstrated the in vitro synthesis of dihydroxyhexadecanoic acids, including 9,10-dihydroxyhexadecanoic acid, using recombinant Escherichia coli. This showcases the potential for biosynthetic production of such compounds (Kaprakkaden, Srivastava & Bisaria, 2017).
Potential in Polymer Synthesis : Derivatives of 10,16-Dihydroxyhexadecanoic acid, a related compound, have been isolated from tomatoes and suggested as potential materials for aliphatic polyesters. This opens avenues for their use in sustainable and biodegradable materials (Arrieta-Báez et al., 2011).
Biological and Environmental Studies : Various studies have investigated the biological activities and environmental significance of hexadecanoic acids and their derivatives, highlighting their roles in different biochemical and ecological processes. This includes research on microbial degradation of hydrocarbons, the formation of such acids in marine algae, and their presence in Antarctic lake sediments, indicating diverse applications in environmental and biological sciences (Meng et al., 2017; Kajiwara et al., 1991; Matsumoto et al., 1988).
Properties
IUPAC Name |
2-hexyl-3,5-dihydroxyhexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYTNQMVAFHGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
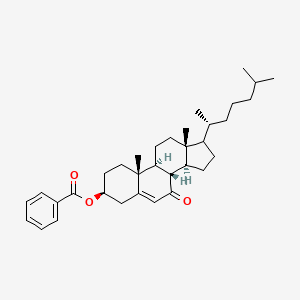
![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)


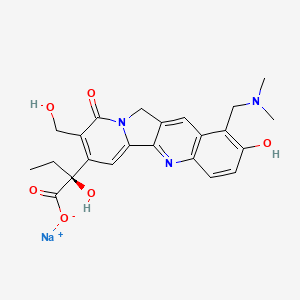
![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)




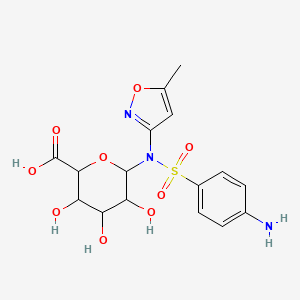
![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)
